2-Bromomethyl-2,3-dihydrobenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans can be achieved through an intramolecular reaction involving 2-allylphenols and a bromenium ion source (Br+), facilitated by organocatalytic activation of N-bromosuccinimide (NBS). This method, utilizing a catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, has proven effective in converting a range of 2-allylphenols into the desired products, demonstrating the versatility and robustness of the procedure (Furst et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Bromomethyl-2,3-dihydrobenzofuran is characterized by its fused ring system, which includes a benzofuran moiety and a bromomethyl group. This structural arrangement imparts significant reactivity and potential for further chemical transformations, making it a valuable scaffold for synthetic applications.
Chemical Reactions and Properties
2-Bromomethyl-2,3-dihydrobenzofurans are key intermediates for further chemical elaboration, including palladium-catalyzed cross-coupling reactions and conversion to other heterocycles. Their reactivity is attributed to the presence of the bromomethyl group, which serves as a versatile functional handle for nucleophilic substitution reactions, facilitating the synthesis of a wide range of heterocyclic compounds and enabling functional group interconversions (Zheng et al., 2019).
Scientific Research Applications
Fujita et al. (2014) highlighted its use in synthesizing 2,3-dihydrobenzoheteroles, 2,3-dihydrobenzofurans, 2,3-dihydrobenzothiophenes, and indolines, showcasing its versatility in chemical synthesis (Fujita, Sanada, Chiba, Sugiyama, & Ichikawa, 2014).
Katayama, Senboku, and Hara (2016) demonstrated its use in synthesizing novel spiro compounds combining 2,3-dihydrobenzofuran and α-butyrolactone (Katayama, Senboku, & Hara, 2016).
Mphahlele and Moekwa (2006) reported its application in synthesizing fused tetrazoles and their derivatives (Mphahlele & Moekwa, 2006).
Faragher and Gilchrist (1976) described its use in generating isobenzofurans and naphthalene derivatives (Faragher & Gilchrist, 1976).
Rodriguez and Nudelman (2014) noted its usefulness in synthesizing various 3-substituted-2,3-dihydrobenzofurans (Rodriguez & Nudelman, 2014).
Kumar et al. (2012) identified potential physiological properties, including inhibition of lipid peroxidation, platelet-activating factor antagonist, cytotoxic, immunosuppressant, anti-bacterial, and pesticidal attributes (Kumar, Prasant, Krupadanam, & Kumar, 2012).
Nichols et al. (1991) studied its analogues in hallucinogenic amphetamines, showing comparable activity in drug-discrimination paradigms and displacement of 5-HT2 receptors in rat cortical homogenate (Nichols, Snyder, Oberlender, Johnson, & Huang, 1991).
Furst et al. (2020) described obtaining highly functionalized compounds from an intramolecular reaction involving 2-allylphenols and a bromenium ion source (Furst, Cota, Wanderley, & Alberto, 2020).
properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFBYHXEEODTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941974 | |
Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-2,3-dihydrobenzofuran | |
CAS RN |
19997-53-6 | |
Record name | 2-Bromomethyl-2,3-dihydrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019997536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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